molecular formula C21H33NO8 B5039953 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid

Cat. No.: B5039953
M. Wt: 427.5 g/mol
InChI Key: VJCGZFIPPMTHHV-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol typically involves multiple steps starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to yield the desired amine. This amine is further reacted with an oxirane derivative to introduce the oxan-4-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    Mescaline: Another compound with a similar aromatic structure but distinct pharmacological properties.

Uniqueness

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1-(2-ethyl-2-methyloxan-4-yl)ethanol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4.C2H2O4/c1-5-19(2)11-15(8-9-24-19)16(21)13-20-12-14-6-7-17(22-3)18(10-14)23-4;3-1(4)2(5)6/h6-7,10,15-16,20-21H,5,8-9,11-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCGZFIPPMTHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C(CNCC2=CC(=C(C=C2)OC)OC)O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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